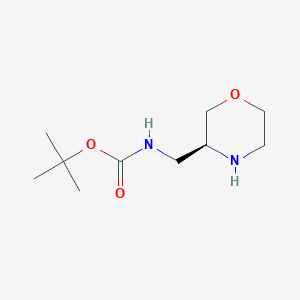

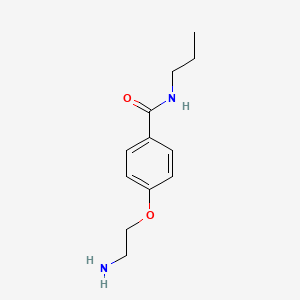

4-(2-氨基乙氧基)-N-丙基苯甲酰胺

描述

“4-(2-Aminoethoxy)benzoic acid” is a compound with the molecular formula C9H11NO3 . It’s also known by other names such as “4-(2-Amino-ethoxy)-benzoic acid” and "Benzoic acid, 4-(2-aminoethoxy)-" .

Synthesis Analysis

There are several methods for synthesizing compounds similar to “4-(2-Aminoethoxy)-N-propylbenzamide”. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported . This process provides β-amino alcohols in high yields with excellent regioselectivity .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethoxy)benzoic acid” has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .

Chemical Reactions Analysis

The ring-opening of epoxides with amines has been reported to provide β-amino alcohols in high yields with excellent regioselectivity . This reaction can be used for the introduction of amines in natural products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Aminoethoxy)benzoic acid” include a molecular weight of 180.21 . It is a solid at room temperature .

科学研究应用

在聚合物化学中的合成和表征

4-(2-氨基乙氧基)-N-丙基苯甲酰胺已经在聚合物化学领域中得到应用。例如,使用类似化合物合成了新型芳香族聚酰亚胺,展示了它们在创造具有理想性质(如有机溶剂溶解性和高热稳定性)材料方面的潜力(Butt et al., 2005)。

电化学研究和抗氧化活性

这种化合物也成为电化学研究的对象。对氨基取代苯甲酰胺衍生物的研究,包括结构类似于4-(2-氨基乙氧基)-N-丙基苯甲酰胺的化合物,显示了它们作为强力抗氧化剂的能力,有助于理解抗氧化剂的自由基清除活性(Jovanović等,2020)。

在药物化学中的应用

在药物化学中,类似于4-(2-氨基乙氧基)-N-丙基苯甲酰胺的化合物已被研究其潜在的治疗应用。例如,对低氧选择性细胞毒素的还原化学研究中包括使用类似苯甲酰胺衍生物(Palmer et al., 1995)。

电聚合和传感器应用

已经探索了包括类似化合物4-(2-氨基乙氧基)-N-丙基苯甲酰胺在内的衍生物的电聚合,用于开发电化学传感器。这些传感器可以应用于初步开发诸如登革热等疾病的免疫传感器(Santos et al., 2019)。

抗惊厥特性

对4-氨基苯甲酰胺等结构类似于4-(2-氨基乙氧基)-N-丙基苯甲酰胺的化合物的抗惊厥效应进行的研究显示出显著的发现。这些研究表明在癫痫和相关神经疾病的治疗中可能有应用(Clark et al., 1984)。

在癌症研究中的抑制作用

已经研究了类似4-(2-氨基乙氧基)-N-丙基苯甲酰胺的化合物对多聚(腺苷二磷酸核糖)合酶等酶的抑制作用。这项研究在理解细胞损伤和修复机制方面具有重要意义,特别是在癌症治疗中(Ben-hur et al., 1985)。

喹唑啉的合成

已经探索了4-氨基喹唑啉的合成,这可以是4-(2-氨基乙氧基)-N-丙基苯甲酰胺的衍生物。这个过程具有出色的区域选择性和广泛的底物范围,突显了该化合物在合成生物活性和药理活性化合物方面的相关性(Ren et al., 2021)。

未来方向

While specific future directions for “4-(2-Aminoethoxy)-N-propylbenzamide” are not available, research in related areas is ongoing. For example, there is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Additionally, triplex-forming oligonucleotides (TFOs) can bind to polypurine/polypyrimidine regions in DNA in a sequence-specific manner, raising the possibility of using triplex formation for directed genome modification .

作用机制

Target of Action

The primary target of 4-(2-Aminoethoxy)-N-propylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and its regulation is essential for processes such as wound healing, tissue remodeling, and cell migration .

Mode of Action

It is known that the compound interacts with the urokinase-type plasminogen activator, potentially influencing its activity . The resulting changes due to this interaction are yet to be elucidated.

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related to blood clot dissolution and tissue remodeling

Result of Action

Given its target, it is plausible that the compound could influence processes such as blood clot dissolution, wound healing, tissue remodeling, and cell migration . .

属性

IUPAC Name |

4-(2-aminoethoxy)-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-8-14-12(15)10-3-5-11(6-4-10)16-9-7-13/h3-6H,2,7-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXBYAKRXIICFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

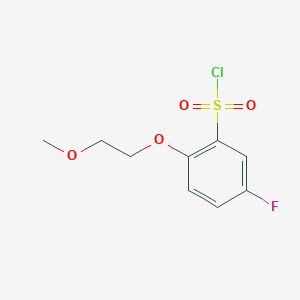

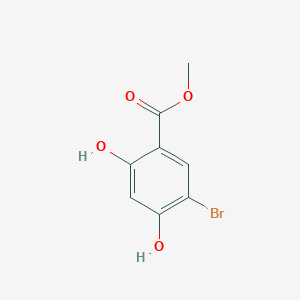

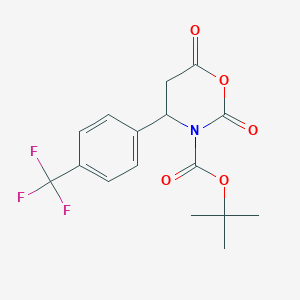

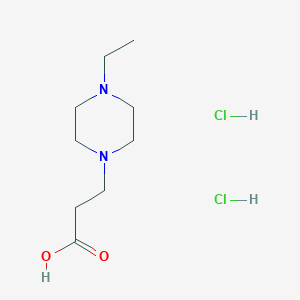

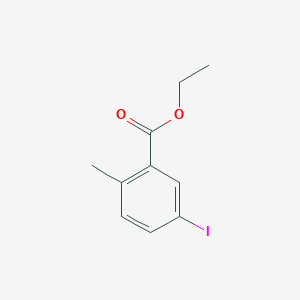

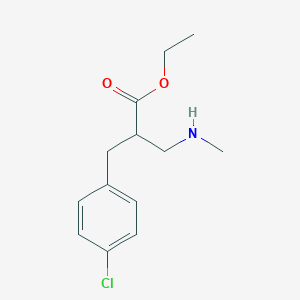

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)

![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)